Biotin-PEG4-methyltetrazine

Chemical stability Bioorthogonal chemistry Reagent shelf-life

Researchers face slow, copper-dependent conjugation kinetics that compromise live-cell labeling and multi-step assembly. Biotin-PEG4-methyltetrazine (CAS 1835759-81-3) solves this with: - Catalyst-free IEDDA click chemistry: rate constant >800 M⁻¹ s⁻¹ vs. TCO - PEG4 spacer (DMSO solubility 50 mg/mL) for aqueous compatibility - Trifunctional design: biotin affinity handle + bioorthogonal tetrazine Ideal for pretargeted labeling, PROTAC linkers, and streptavidin pulldown assays.

Molecular Formula C27H39N7O6S
Molecular Weight 589.7 g/mol
Cat. No. B15580235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-methyltetrazine
Molecular FormulaC27H39N7O6S
Molecular Weight589.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23?,25-/m0/s1
InChIKeyFTGDGKKLLGMCLG-MFXHTCIWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-methyltetrazine Reagent Overview


Biotin-PEG4-methyltetrazine (CAS 1835759-81-3) is a trifunctional bioorthogonal reagent that integrates a methyltetrazine moiety, a tetraethylene glycol (PEG4) spacer, and a biotin affinity tag within a single molecular architecture [1]. The compound reacts with trans-cyclooctene (TCO)-containing molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, achieving second-order rate constants exceeding 800 M⁻¹s⁻¹ without requiring copper catalysts or elevated temperatures . The PEG4 segment (approximate extended length 22 Å) imparts aqueous solubility and reduces steric hindrance, while the terminal biotin enables high-affinity capture via streptavidin/avidin interactions (Kd ≈ 10⁻¹⁵ M) for detection, purification, or immobilization [1].

Conjugation Chemistry Catalyst-free IEDDA click with TCO-modified substrates
Reagent Architecture Heterotrifunctional: biotin, PEG4 spacer, methyltetrazine
Solubility DMSO-soluble; supports concentrated stock preparation
Reaction Kinetics Reported rate constant supports rapid bioconjugation at low µM concentrations

Biotin-PEG4-methyltetrazine vs. Generic Substitutes


Attempting to substitute Biotin-PEG4-methyltetrazine with alternative tetrazine-biotin conjugates introduces three discrete performance risks. First, unsubstituted tetrazine analogs exhibit substantially lower chemical stability in aqueous buffers compared to methyl-substituted variants, compromising shelf-life and reaction robustness in long-duration experiments . Second, tetrazine derivatives lacking a PEG4 spacer or employing shorter/non-PEG linkers demonstrate reduced aqueous solubility, increased aggregation propensity, and impaired accessibility of the tetrazine moiety for IEDDA ligation due to steric occlusion [1]. Third, batch-to-batch variability in purity and reaction kinetics among generic suppliers leads to inconsistent labeling efficiency, particularly problematic in quantitative proteomics and low-abundance target detection workflows . The integrated methyltetrazine-PEG4-biotin architecture is not functionally interchangeable with simpler tetrazine-biotin constructs, nor with alternative click chemistry systems such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires cytotoxic copper and exhibits second-order rate constants up to 1000-fold slower .

Conjugation chemistry
Methyltetrazine Azide-based biotin-PEG
Methyltetrazine enables catalyst-free IEDDA with TCO; azide reagents require copper catalyst or accept substantially slower SPAAC kinetics, which may limit bioorthogonality in sensitive systems.
Tetrazine stability
Methyltetrazine H-tetrazine
Methyl substitution improves aqueous stability and shelf life; H-tetrazine exhibits higher reactivity but degrades faster in solution, precluding direct substitution without protocol re-optimization.
PEG spacer length
PEG4 PEG0 / shorter PEG
PEG4 spacer enhances solubility and reduces steric hindrance for streptavidin binding; shorter or absent PEG linkers may compromise aqueous compatibility and affinity capture efficiency.

Biotin-PEG4-methyltetrazine Quantitative Evidence


Reaction Kinetics: IEDDA vs. SPAAC

The methyl substitution on the tetrazine ring of Biotin-PEG4-methyltetrazine confers substantially enhanced chemical stability relative to unsubstituted tetrazine analogs. According to comparative vendor documentation, the chemical stability of unsubstituted tetrazines is substantially lower compared to methyltetrazines, requiring more careful selection of reagents and conditions for chemical transformation . Methyltetrazine amine demonstrates better stability but lower reaction rate compared to tetrazine amine, establishing a deliberate trade-off between stability and maximum achievable reaction velocity . This stability differential is critical for reagents intended for extended storage or multi-step conjugation workflows where premature degradation would compromise experimental reproducibility.

IEDDA vs. SPAAC Kinetics
Class-level inference
k > 800 M⁻¹ s⁻¹ vs k ≤ 0.1 M⁻¹ s⁻¹
Reported >8,000-fold difference
Enables rapid catalyst-free bioconjugation at low concentrations
Data to verify under specific assay conditions
Chemical stability Bioorthogonal chemistry Reagent shelf-life

Aqueous Solubility vs. Shorter PEG Spacers

Biotin-PEG4-methyltetrazine participates in IEDDA cycloaddition with TCO derivatives at second-order rate constants exceeding 800 M⁻¹s⁻¹ [1]. This rate constant is unparalleled by any other bioorthogonal reaction pair described to date . For context, copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a widely used alternative click chemistry—exhibits rate constants up to 1000-fold slower than the methyltetrazine-TCO IEDDA reaction . Within the tetrazine family, unsubstituted tetrazines can achieve higher maximum rate constants (up to 30,000 M⁻¹s⁻¹) but at the cost of substantially reduced chemical stability . Methyltetrazine therefore occupies an optimized middle ground: sufficient kinetics for low-concentration biomolecule labeling (typical working concentrations 1-100 µM) while maintaining practical stability for routine laboratory use [1].

DMSO Solubility
Supporting evidence
50 mg/mL (84.79 mM)
Supports concentrated stock preparation for downstream dilutions
PEG4 spacer contributes hydrophilicity; direct comparator data unavailable
Reaction kinetics Bioorthogonal ligation IEDDA cycloaddition

Methyltetrazine vs. H-Tetrazine Stability

The PEG4 spacer in Biotin-PEG4-methyltetrazine provides an approximate extended molecular length of 22 Å, which positions the methyltetrazine moiety away from the bulky biotin-streptavidin binding interface [1]. This spatial separation directly reduces steric hindrance that would otherwise impede IEDDA ligation when the molecule is pre-bound to streptavidin matrices or when conjugating to large protein targets. Comparative analysis across PEG-linker length variants (PEG2 through PEG24) demonstrates that PEG4 length is optimal for minimizing steric occlusion while maintaining sufficient conformational rigidity to prevent entropic collapse [2]. The PEG4 segment also imparts enhanced aqueous solubility relative to non-PEG or shorter PEG variants; Biotin-PEG4-methyltetrazine is soluble in DMSO and DMF for stock preparation, with the PEG spacer facilitating subsequent dilution into aqueous buffers without precipitation .

Stability–Reactivity Trade-off
Class-level inference
Methyltetrazine: enhanced aqueous stability, intermediate rate. H-tetrazine: higher rate, lower aqueous stability.
Stability supports extended aqueous incubation protocols
Quantitative degradation rate constants not available
PEG linker Steric accessibility Aqueous solubility

Shelf Life and In-Solution Durability

Biotin-PEG4-methyltetrazine integrates the biotin moiety covalently within a single, purity-verified molecular entity (HPLC purity ≥95%, typically 98%+) . This contrasts with two-step biotinylation workflows where tetrazine-functionalized biomolecules are subsequently conjugated to biotin via NHS-ester or maleimide chemistry. The integrated approach eliminates variability in biotinylation stoichiometry—a critical parameter for quantitative pull-down experiments where inconsistent biotin loading per molecule directly compromises streptavidin capture efficiency and downstream quantification accuracy. The biotin-streptavidin interaction exhibits a dissociation constant of approximately 10⁻¹⁵ M, enabling robust capture even at femtomolar target concentrations . The methyltetrazine group reacts specifically with TCO-containing compounds to form a stable covalent bond without copper catalysis, preserving the native function of labeled proteins that would otherwise be compromised by copper-induced oxidation or aggregation .

Shelf Life
Supporting evidence
Solid: ≥12 months at -20°C Solution: 6 months at -80°C
Supports bulk procurement with reduced reorder frequency
Comparison with H-tetrazine qualitative; stability advantage inferred
Biotin-streptavidin affinity Protein labeling Pull-down assays

Biotin-PEG4-methyltetrazine Applications


Live-Cell Pretargeted Protein Labeling

Biotin-PEG4-methyltetrazine is optimally deployed for labeling cell-surface proteins that have been pre-functionalized with TCO via metabolic incorporation (e.g., TCO-modified amino acids or sugars) or antibody-TCO conjugates. The k > 800 M⁻¹s⁻¹ IEDDA kinetics enable rapid labeling (5-30 minute incubation) at low micromolar probe concentrations (1-10 µM) without copper toxicity, preserving cell viability throughout the imaging workflow . The PEG4 spacer (22 Å) positions the biotin distal to the cell surface, minimizing steric occlusion that would otherwise reduce streptavidin-fluorophore conjugate binding efficiency. Following labeling, the biotin tag enables detection via streptavidin conjugates (fluorophores, HRP, or quantum dots) for fluorescence microscopy, flow cytometry, or ELISA-based quantification. This copper-free, two-step labeling strategy is particularly advantageous when native protein function must be preserved for downstream functional assays .

ADC & PROTAC Linker Platform

In proteomics workflows requiring target enrichment from complex lysates (e.g., identification of protein interaction partners or post-translational modification mapping), Biotin-PEG4-methyltetrazine enables covalent capture of TCO-labeled bait proteins onto streptavidin magnetic beads. The integrated biotin moiety ensures uniform 1:1 stoichiometry across all labeled species, eliminating the quantitative variability inherent in post-synthetic biotinylation approaches where heterogeneous biotin loading distorts relative abundance measurements . The PEG4 spacer reduces non-specific binding to bead surfaces compared to shorter linkers, improving signal-to-noise ratios in mass spectrometry detection. The high purity specification (≥95-98% by HPLC) of commercial Biotin-PEG4-methyltetrazine formulations minimizes contaminants that could otherwise compete for streptavidin binding sites or introduce spurious mass spectrometry signals .

Streptavidin Affinity Pulldown Assays

Biotin-PEG4-methyltetrazine serves as a modular building block for synthesizing PROTACs (PROteolysis TArgeting Chimeras) through IEDDA click conjugation with TCO-functionalized E3 ligase ligands or target protein ligands . The PEG4 linker length (22 Å) falls within the empirically optimized range (PEG4-PEG8) for facilitating productive ternary complex formation between the target protein, PROTAC molecule, and E3 ligase, as demonstrated in targeted protein degradation studies . The methyltetrazine-TCO conjugation proceeds efficiently under mild aqueous conditions compatible with sensitive protein ligands, avoiding the denaturing organic solvents or copper catalysts required for alternative conjugation chemistries. The biotin tag enables subsequent target engagement verification via streptavidin pull-down and Western blot analysis, confirming that the synthesized PROTAC successfully recruits the intended target protein .

Antibody-Drug Conjugate (ADC) Development and Characterization

In ADC research and development, Biotin-PEG4-methyltetrazine functions as a versatile intermediate for site-specific antibody conjugation and subsequent analytical characterization. TCO-modified antibodies react with Biotin-PEG4-methyltetrazine via IEDDA to install biotin at defined positions, enabling precise drug-to-antibody ratio (DAR) determination via streptavidin-based assays (e.g., HABA assay or streptavidin gel-shift) . The PEG4 spacer provides sufficient distance to prevent biotin-induced antibody aggregation while maintaining the aqueous solubility essential for reproducible handling of high-concentration antibody solutions. The methyltetrazine stability advantage over unsubstituted tetrazine reduces degradation during extended conjugation reactions or storage of intermediate conjugates, improving batch-to-batch reproducibility in ADC manufacturing workflows . Variants incorporating cleavable linkers (e.g., Methyltetrazine-SS-PEG4-Biotin) extend this utility to controlled-release ADC applications [1].

Application
Selection Property
Validation Focus
Live-cell pretargeted protein labeling
Catalyst-free IEDDA kinetics; biotin affinity handle
Conjugation efficiency at low µM concentrations; cell viability endpoints
PROTAC / ADC linker assembly
Heterotrifunctional architecture; DMSO solubility for stock prep
Stepwise conjugation efficiency; purification via biotin-streptavidin
Affinity pulldown of TCO-labeled targets
PEG4 spacer length; biotin-streptavidin capture affinity
Pulldown efficiency; free biotin interference control

Technical Documentation Hub

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58 linked technical documents
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